![molecular formula C12H14O B1524695 1-tert-Butoxy-4-ethynylbenzene CAS No. 32569-86-1](/img/structure/B1524695.png)
1-tert-Butoxy-4-ethynylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-butoxy-4-tert-butylbenzene has been achieved using phase transfer catalysis technique . This method involves the reaction of 4-tert-butylphenol with 1-bromobutane (BB) under heterogeneous solid–liquid condition using potassium hydroxide as a base at 60 °C .Molecular Structure Analysis
The molecular structure of 1-tert-Butoxy-4-ethynylbenzene is characterized by the presence of a tert-butoxy group and an ethynyl group attached to a benzene ring . The molecular formula is C12H14O .Chemical Reactions Analysis
Alkylbenzenes, such as this compound, are known to undergo oxidation at the benzylic position when heated with aqueous potassium permanganate (KMnO4) under acidic conditions . This reaction leads to the formation of benzoic acids .Physical And Chemical Properties Analysis
BEB is a pale yellow to colorless liquid with a pungent odor. Its boiling point is 244-245°C, and its melting point is -42°C. BEB is insoluble in water and is soluble in organic solvents such as diethyl ether, acetone, and acetonitrile. It is also highly flammable and reactive with a variety of chemical species.Scientific Research Applications
Synthesis of Polyamides and Polyimides
Researchers have synthesized various polyamides and polyimides using compounds with tert-butoxy groups, demonstrating applications in creating materials with high thermal stability, flexibility, and toughness. For instance, polyamides synthesized from bis(ether-carboxylic acid) derived from 4-tert-butylcatechol have shown remarkable solubility in polar solvents and excellent thermal properties, making them suitable for high-performance films (Hsiao, Yang, & Chen, 2000). Similarly, polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene have exhibited high tensile strength and thermal resistance (Liaw & Liaw, 1996).
Organosoluble and Optically Transparent Polymers
Novel polymers based on tert-butylhydroquinone bis(ether anhydride) have been developed to produce colorless and organosoluble poly(ether imide)s with excellent thermal stability and mechanical properties. These materials show potential for applications requiring high optical clarity and solvent resistance (Yang, Hsiao, & Yang, 2000).
Overcharge Protection in Lithium-Ion Batteries
Compounds with tert-butoxy groups have been studied for their role in overcharge protection of lithium-ion batteries. For example, 3,5-di-tert-butyl-1,2-dimethoxybenzene has been investigated for its effectiveness as a redox shuttle additive, highlighting the importance of molecular structure in enhancing the electrochemical stability of these additives (Zhang et al., 2010).
Advanced Organic Synthesis Techniques
The reactivity and innovative synthesis methods involving tert-butoxy and ethynyl groups have been explored to create a variety of organic compounds. Techniques such as the oxidative transformation of azides to aryl nitriles using bis(tert-butylperoxy)iodobenzene demonstrate the versatility of tert-butoxy-related compounds in organic synthesis (Zhao et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHQLHPNOSAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699062 | |
Record name | 1-tert-Butoxy-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32569-86-1 | |
Record name | 1-tert-Butoxy-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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